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molecular formula C8H7BrO2 B1273155 2-Bromo-6-methylbenzoic acid CAS No. 90259-31-7

2-Bromo-6-methylbenzoic acid

Cat. No. B1273155
M. Wt: 215.04 g/mol
InChI Key: ICXBPDJQFPIBSS-UHFFFAOYSA-N
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Patent
US08143284B2

Procedure details

To a solution of 2-bromo-6-methylbenzoic acid (5.02 g) and methyl iodide (2.9 mL) in N,N′-dimethylformamide (30 mL) was added powdered potassium hydrogen carbonate (4.67 g). The mixture was stirred at ambient temperature for 16 hours and concentrated. The concentrate was partitioned between ethyl acetate and water. The extract was washed with brine and concentrated, and the concentrate was purified by flash chromatography on silica gel with 60% ethyl acetate in hexanes.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].CI.[C:14](=O)([O-])O.[K+]>CN(C=O)C>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([O:6][CH3:14])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
2.9 mL
Type
reactant
Smiles
CI
Name
Quantity
4.67 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The extract was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by flash chromatography on silica gel with 60% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=C(C(=O)OC)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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